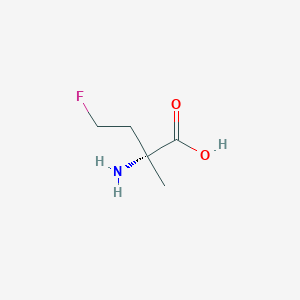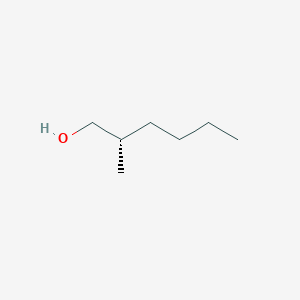![molecular formula C30H28N4OS B13422673 (4-Benzhydrylpiperazin-1-yl)(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)methanone](/img/structure/B13422673.png)
(4-Benzhydrylpiperazin-1-yl)(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Benzhydryl-piperazin-1-yl)-(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)-methanone is a complex organic compound with a unique structure that combines elements of piperazine, thienopyrazole, and benzhydryl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzhydryl-piperazin-1-yl)-(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)-methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the thienopyrazole core, followed by the introduction of the benzhydryl and piperazine groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide (DMF) to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(4-Benzhydryl-piperazin-1-yl)-(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)-methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, aryl halides, and other electrophiles in the presence of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(4-Benzhydryl-piperazin-1-yl)-(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)-methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (4-Benzhydryl-piperazin-1-yl)-(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)-methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1,3-Benzothiazol-2-yl)-4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- tert-Butyl carbamate
- Paclitaxel related compound B
Uniqueness
(4-Benzhydryl-piperazin-1-yl)-(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)-methanone stands out due to its unique combination of structural motifs, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C30H28N4OS |
|---|---|
Peso molecular |
492.6 g/mol |
Nombre IUPAC |
(4-benzhydrylpiperazin-1-yl)-(3-methyl-1-phenylthieno[2,3-c]pyrazol-5-yl)methanone |
InChI |
InChI=1S/C30H28N4OS/c1-22-26-21-27(36-30(26)34(31-22)25-15-9-4-10-16-25)29(35)33-19-17-32(18-20-33)28(23-11-5-2-6-12-23)24-13-7-3-8-14-24/h2-16,21,28H,17-20H2,1H3 |
Clave InChI |
WRXMJMOTYMFRRL-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C2=C1C=C(S2)C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


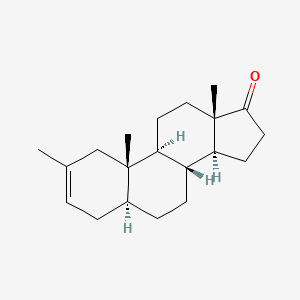


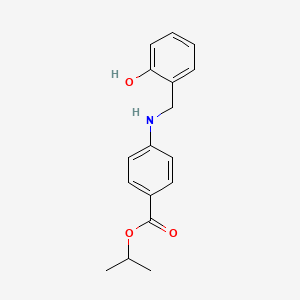
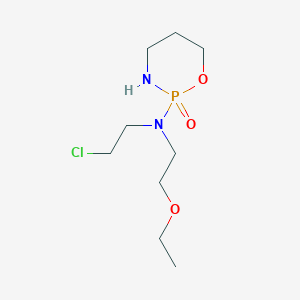
![2,2'-(2-Hydroxy-1,3-propandiyldioxy)-bis[(2-methoxyethyl)benzene]](/img/structure/B13422633.png)

![2-[2-(4-{2-[2-(4-{2-Thia-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-10-yl}piperazin-1-yl)ethoxy]ethyl}piperazin-1-yl)ethoxy]ethan-1-ol tetrahydrochloride](/img/structure/B13422649.png)
![6-Methanesulfonyl-2-azaspiro[3.3]heptane](/img/structure/B13422653.png)
![Methyl 3-[(3-methoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate](/img/structure/B13422658.png)
![(6S)-6-[[tert-Butyldimethylsilyloxy]-1,3,4,5,6,7-hexahydro-1-[(E)-[(1R,3aS,7aR)-octahydro-1-[(1S)-2-iodo-1-methylethyl]-7a-methyl-4H-inden-4-ylidene]methyl]benzo[c]thiophene 2,2-Dioxide](/img/structure/B13422661.png)

